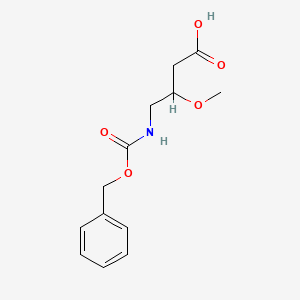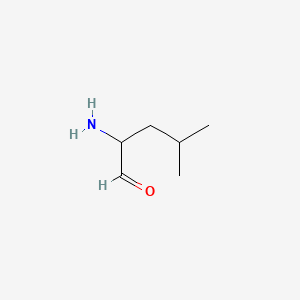
2-Amino-4-methylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methylpentanal is an organic compound with the molecular formula C6H13NO. It is an aldehyde with an amino group attached to the second carbon and a methyl group attached to the fourth carbon in the pentanal chain. This compound is also known by its IUPAC name, this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-4-methylpentanal can be synthesized through various methods. One common method involves the reaction of 4-methylpentanal with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 4-methylpentanal using hydrogen gas and a suitable catalyst, such as palladium on carbon. This process allows for the selective formation of the desired amino aldehyde with high yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Amino-4-methylpentanoic acid.
Reduction: 2-Amino-4-methylpentanol.
Substitution: Various N-substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-methylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Mecanismo De Acción
The mechanism of action of 2-amino-4-methylpentanal involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Amino-4-methylpentanol: Similar structure but with an alcohol group instead of an aldehyde group.
4-Methylpentanal: Lacks the amino group present in 2-amino-4-methylpentanal.
Uniqueness
This compound is unique due to the presence of both an amino group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
97530-13-7 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
2-amino-4-methylpentanal |
InChI |
InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h4-6H,3,7H2,1-2H3 |
Clave InChI |
ZOFRRNUENOHELM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


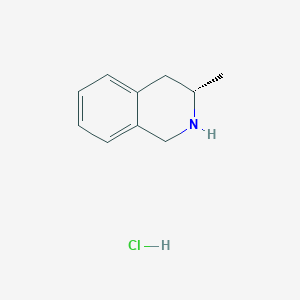
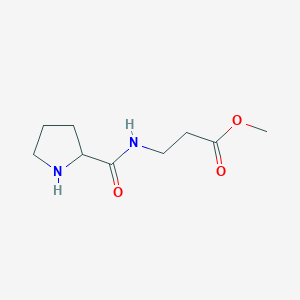
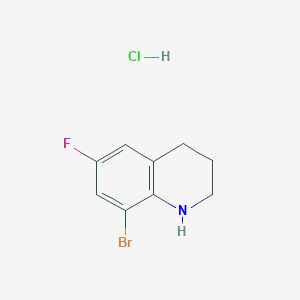
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
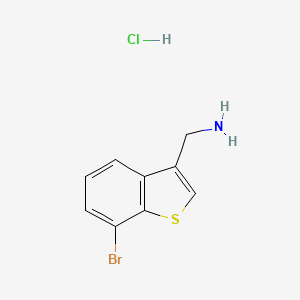

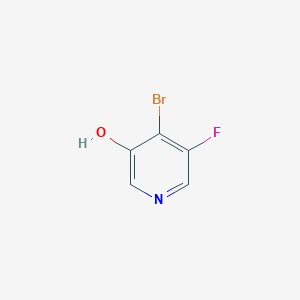
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
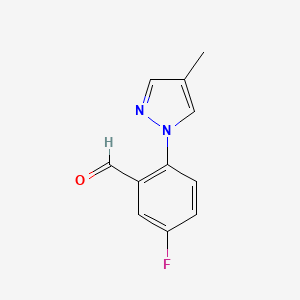
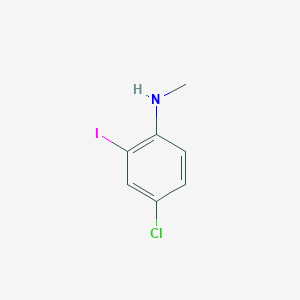
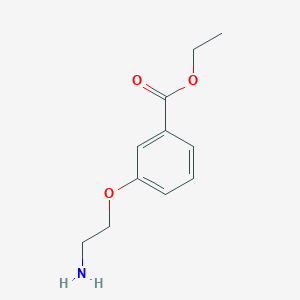
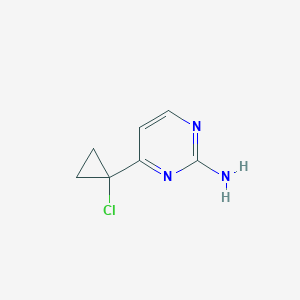
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
